2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine
Description
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)-1,3-dihydroisoindol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-12(2)13-4-7-17(8-5-13)19-10-14-3-6-16(18)9-15(14)11-19/h3-9,12H,10-11,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOWSBJDYXASIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine typically involves multi-step reactions
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors that allow for precise control of reaction conditions. This method enhances yield and purity while minimizing by-products. The key challenges include maintaining the stability of intermediate compounds and ensuring efficient separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine can undergo a variety of chemical reactions, including:
Oxidation: : The amine group can be oxidized to form corresponding imines or amides.
Reduction: : Reduction of the compound can lead to deamination or hydrogenation of the aromatic ring.
Substitution: : The aromatic ring allows for electrophilic substitution reactions, particularly at the para-position to the propan-2-yl group.
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Hydrogenation reactions may use palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Substitution: : Electrophilic substitutions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Oxidation leads to imines or amides.
Reduction typically produces deaminated derivatives or hydrogenated products.
Substitution reactions generate para-substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine has numerous applications:
Chemistry: : Utilized as an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential role in modulating enzyme activity.
Medicine: : Explored for its therapeutic potential, particularly in neuropharmacology due to its interaction with neurotransmitter pathways.
Industry: : Used in the manufacture of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules. The amine group allows it to form hydrogen bonds and engage in nucleophilic attacks, influencing enzymatic activity. It may target specific molecular pathways, particularly those involving neurotransmitters, thereby modulating physiological responses.
Comparison with Similar Compounds
2-Methyl-2,3-dihydro-1H-isoindol-5-amine (CAS 158944-67-3)
- Core Structure : Shares the 2,3-dihydro-1H-isoindole backbone but substitutes the 2-position with a methyl group instead of the 4-(propan-2-yl)phenyl group.
- Molecular Formula : C₉H₁₂N₂; Molecular Weight : 148.21 g/mol.
(2,3-Dihydro-1H-indol-5-ylmethyl)amine
- Core Structure : Dihydroindole (indoline) ring with a methylamine substituent at the 5-position.
- Key Differences: The indoline ring system differs from isoindole in ring connectivity, altering electron distribution. This compound is noted as a precursor for pharmacologically active methanamines .
1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine (CAS 152624-02-7)
- Core Structure : Dihydroindenyl ring substituted with a propan-2-amine group.
Data Table: Comparative Analysis of Structural Analogs
Biological Activity
2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine, also known by its CAS number 43175739, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an isoindoline core which is significant for its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may modulate enzyme activity or receptor binding, leading to diverse pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing physiological responses.
- Anticancer Activity: Preliminary studies suggest potential anticancer properties, possibly through induction of apoptosis or cell cycle arrest.
Anticancer Properties
Recent research has highlighted the anticancer potential of isoindoline derivatives, including this compound. A study examined several derivatives and their inhibitory effects on cancer cell lines, revealing promising results.
Table 1: Anticancer Activity of Isoindoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | COLO205 | 0.32 | Apoptosis Induction |
| Compound B | H460 | 0.89 | Cell Cycle Arrest |
| This compound | Hep3B | TBD | TBD |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Structure–Activity Relationship (SAR)
The SAR studies conducted on related compounds indicate that modifications on the isoindoline core and substituents can significantly influence biological activity. For instance, variations in the phenyl group or alterations in nitrogen positioning have been shown to enhance potency against specific cancer types.
Pharmacokinetics and Toxicity Profile
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Initial assessments suggest favorable ADME properties with minimal toxicity profiles in vitro.
Table 2: ADME Properties
| Property | Value |
|---|---|
| Absorption | High |
| Distribution | Wide |
| Metabolism | Liver |
| Excretion | Urinary |
Q & A
Q. How do solvent polarity and steric effects influence catalytic efficiency in its synthesis?
- Solvent Screening : Compare yields in polar aprotic (DMF) vs. non-polar (toluene) solvents.
- Steric Maps : MOE software to model steric hindrance around the propan-2-ylphenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
